Cas no 1344518-95-1 ((2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine)
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine
- 1344518-95-1
- EN300-1981883
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- Inchi: 1S/C11H16ClNO/c1-8(13)3-4-9-5-6-10(12)7-11(9)14-2/h5-8H,3-4,13H2,1-2H3/t8-/m1/s1
- InChI Key: BUTWZTQHYFTJHC-MRVPVSSYSA-N
- SMILES: ClC1C=CC(=C(C=1)OC)CC[C@@H](C)N
Computed Properties
- Exact Mass: 213.0920418g/mol
- Monoisotopic Mass: 213.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 35.2Ų
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981883-0.05g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1981883-0.1g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1981883-0.25g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1981883-0.5g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1981883-1.0g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 1g |
$1829.0 | 2023-06-02 | ||
| Enamine | EN300-1981883-2.5g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1981883-5.0g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 5g |
$5304.0 | 2023-06-02 | ||
| Enamine | EN300-1981883-10.0g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 10g |
$7866.0 | 2023-06-02 | ||
| Enamine | EN300-1981883-1g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1981883-5g |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine |
1344518-95-1 | 5g |
$2858.0 | 2023-09-16 |
(2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on (2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine
(2R)-4-(4-Chloro-2-Methoxyphenyl)Butan-2-Amine: A Comprehensive Overview
Introduction to (2R)-4-(4-Chloro-2-Methoxyphenyl)Butan-2-Amine
The compound (2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. Its CAS number, 1344518-95-1, uniquely identifies it within the chemical database. This molecule belongs to the class of secondary amines, characterized by the presence of an amine group (-NH-) attached to two carbon atoms. The stereochemistry at the second carbon atom (R configuration) plays a crucial role in determining its physical and chemical properties.
Structural Analysis
The molecular structure of (2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine comprises a butane backbone with a substituted phenyl group at the fourth position. The phenyl ring is substituted with chlorine and methoxy groups at positions 4 and 2, respectively. These substituents influence the electronic properties of the aromatic ring, making it more electron-deficient due to the electron-withdrawing chlorine atom and electron-donating methoxy group. The butane chain provides flexibility, allowing for various conformations that can impact its reactivity and bioavailability.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and possibly stereochemical control during the formation of the chiral center. Recent advancements in asymmetric synthesis have enabled the efficient production of enantiomerically pure (R)-configured compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize this compound, confirming its molecular formula (C11H17ClNO) and purity.
Physical and Chemical Properties
This compound exhibits a melting point of approximately 78°C and a boiling point around 365°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been determined through experimental studies. The presence of polar groups like the amine and methoxy functionalities enhances its solubility in polar solvents. Additionally, its partition coefficient (log P) indicates moderate lipophilicity, which is critical for its potential use in drug delivery systems.
Biological Activity and Applications
Recent research has highlighted the potential of (2R)-4-(4-chloro-2-methoxyphenyl)butan-2-amine as a bioactive molecule in medicinal chemistry. Studies suggest that it may exhibit inhibitory activity against certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drug development. Furthermore, its chiral nature could influence its pharmacokinetics and pharmacodynamics, making it suitable for enantioselective drug design.
Safety and Handling
While handling this compound, adherence to standard laboratory safety protocols is essential. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents or acids. Proper ventilation is recommended during synthesis or manipulation to avoid exposure to volatile fumes.
Future Directions
Ongoing research aims to explore the full potential of this compound in therapeutic applications. Collaborative efforts between chemists and biologists are focused on optimizing its bioavailability and minimizing potential side effects. Advanced computational methods, such as molecular docking studies, are being employed to predict its binding affinities with target proteins. Additionally, green chemistry approaches are being considered to develop more sustainable synthesis pathways for this compound.
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